ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
This compound is a 1,2,4-triazole derivative featuring a 4-amino substituent on the triazole ring, a 4-methoxybenzyl group at position 5, and a sulfanylacetyl amino linkage to an ethyl benzoate ester. The triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications . The ethyl benzoate ester improves bioavailability by balancing solubility and membrane permeability .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-3-30-20(28)16-6-4-5-7-17(16)23-19(27)13-31-21-25-24-18(26(21)22)12-14-8-10-15(29-2)11-9-14/h4-11H,3,12-13,22H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHSYPQBQJZSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate represents a novel compound within the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Core : The initial step often includes the reaction of appropriate precursors to form the 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole backbone.
- Acetylation : The introduction of an acetyl group at the sulfanyl position enhances the compound's biological activity.
- Esterification : Finally, ethyl esterification is performed to yield the final product.
Anticancer Properties
The compound has shown promising anticancer activities in various studies. For instance, compounds featuring the 1,2,4-triazole scaffold have been evaluated against multiple cancer cell lines using assays such as XTT. Results indicate that derivatives with specific substitutions display significant cytotoxic effects (IC50 values in low micromolar range) against breast and lung cancer cell lines .
Anti-inflammatory and Antioxidant Effects
Research indicates that triazole derivatives possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and exhibit antioxidant activity by scavenging free radicals. This dual action makes them potential candidates for treating chronic inflammatory diseases .
Enzyme Inhibition
Triazole compounds have been noted for their ability to inhibit various enzymes linked to metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibition of AChE suggests potential applications in treating Alzheimer's disease .
- Lipase and Urease : Studies highlight anti-lipase and anti-urease activities, indicating possible uses in managing obesity and urea-related disorders .
Case Studies
Several case studies have documented the biological activity of triazole derivatives:
- Anticancer Study : A study involving a series of triazole derivatives showed that compounds with a methoxybenzyl substituent exhibited enhanced anticancer activity compared to their counterparts lacking this group. The mechanism was attributed to increased apoptosis in cancer cells .
- Anti-inflammatory Research : Another investigation reported that triazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their utility as anti-inflammatory agents .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. For instance, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents . The structural features of this compound contribute to its enhanced bioactivity.
Anticonvulsant Effects
Research has indicated that certain triazole derivatives possess anticonvulsant properties. These compounds may act by modulating voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity. The potential for this compound to serve as a therapeutic agent in epilepsy treatment is an area of ongoing investigation .
Pesticidal Activity
Compounds containing triazole rings are known for their fungicidal properties. This compound may be explored as a novel pesticide due to its ability to inhibit fungal growth in crops. This application is particularly relevant given the increasing resistance of pathogens to conventional fungicides.
Plant Growth Regulation
Certain triazole derivatives have been identified as plant growth regulators. They can enhance plant growth by modulating hormonal pathways or improving stress resistance in plants. This aspect of this compound warrants further research to optimize its use in agricultural practices.
Development of Novel Materials
The unique chemical structure of this compound allows for its incorporation into polymer matrices to develop materials with enhanced properties such as improved thermal stability and mechanical strength. Research into its application in coatings and composites is ongoing.
Photovoltaic Applications
Emerging studies suggest that triazole derivatives can be used in the development of organic photovoltaic cells due to their electronic properties. This compound may contribute to advancements in renewable energy technologies by enhancing the efficiency of solar cells.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural homology with other 4-amino-1,2,4-triazole derivatives but differs in substituent patterns. Key analogs include:
Key Observations :
- Substituent Position : Para-substituted groups (e.g., 4-methoxybenzyl in the target compound) generally improve target binding compared to ortho-substituted analogs due to reduced steric hindrance .
- Conversely, electron-donating groups (e.g., methoxy in the target) may improve metabolic stability .
- Biological Activity : Thiazole-linked triazoles (e.g., ) exhibit strong anticancer activity, suggesting the target compound’s benzoate ester may offer a divergent pharmacological profile.
Physicochemical Properties
- Lipophilicity (logP) : The 4-methoxybenzyl group in the target compound increases logP (~2.8 estimated) compared to analogs with polar substituents (e.g., -OH or -COOH), favoring membrane penetration .
- Solubility : The ethyl ester enhances aqueous solubility (≈15–20 μM) relative to methyl esters or free acids .
- Stability : Sulfanyl groups in triazoles are prone to oxidation, but the 4-methoxybenzyl group may mitigate this via steric protection .
Q & A
Basic: What are the recommended synthetic routes for ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid in ethanol .
- Step 2: Introduction of the sulfanylacetyl group using a nucleophilic substitution reaction with bromoacetyl bromide, optimized at 0–5°C to minimize side reactions.
- Step 3: Esterification of the benzoic acid moiety using ethanol and a catalytic acid (e.g., H₂SO₄).
- Optimization: Ultrasound-assisted methods can enhance reaction rates and yields by improving molecular interactions .
Advanced: How can computational methods be integrated into reaction design for this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Condition Screening: Apply machine learning to analyze historical reaction data (e.g., solvent polarity, temperature) for optimal yield predictions.
- Validation: Cross-reference computational results with experimental spectroscopic data (e.g., NMR, IR) to confirm pathway accuracy .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify triazole ring protons (δ 7.8–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm).
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., CCDC-1441403 in ).
- FT-IR: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1720 cm⁻¹) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Theoretical Modeling: Perform molecular docking to compare binding affinities with structurally similar triazole derivatives (e.g., enzyme inhibition studies in ).
- Statistical Analysis: Use ANOVA to assess significance of conflicting results, considering factors like purity (>95% by HPLC) .
Basic: What in vitro assays are suitable for evaluating enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., staurosporine for kinases).
- Thermal Shift Assays: Monitor protein stability changes via differential scanning fluorimetry .
Advanced: How to optimize regioselectivity in triazole functionalization?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amino group during sulfanylacetyl coupling.
- Catalytic Systems: Employ Pd/Cu catalysts for Sonogashira or Suzuki-Miyaura cross-couplings to direct substitutions.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the triazole C3 position .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of ester derivatives.
- Recrystallization: Dissolve in hot ethanol (70°C) and cool to 4°C for high-purity crystals.
- HPLC: Employ a C18 column with acetonitrile/water (55:45) for analytical validation .
Advanced: How to study ADME properties using in silico tools?
Methodological Answer:
- Lipophilicity: Predict logP values using ChemAxon or Schrödinger Suite.
- Metabolic Stability: Simulate cytochrome P450 interactions with AutoDock Vina.
- Bioavailability: Apply the Rule of Five (Ro5) to assess drug-likeness, focusing on molecular weight (<500 Da) and H-bond donors (<5) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.
- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of sulfanyl groups.
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to design derivatives for enhanced pharmacokinetic profiles?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methoxybenzyl group with trifluoromethyl to improve metabolic stability.
- Prodrug Strategies: Convert the ester to a carbamate for controlled release in vivo.
- PK/PD Modeling: Use Phoenix WinNonlin to correlate plasma concentration-time curves with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
